molecular formula C16H16O B13967590 4-(2-Naphthalenyl)cyclohexanone

4-(2-Naphthalenyl)cyclohexanone

Cat. No.: B13967590
M. Wt: 224.30 g/mol
InChI Key: IWMUXSJDSYQUCF-UHFFFAOYSA-N
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Description

4-(2-Naphthalenyl)cyclohexanone is a chemical compound that incorporates a naphthalene ring system, a versatile structural motif in organic and medicinal chemistry . Naphthalene-based compounds are widely investigated as key precursors and intermediates in the synthesis of pharmaceuticals, dyes, and functional materials . Research into naphthalene derivatives has shown they can possess significant biological activity. For instance, certain naphthalene-chalcone derivatives have demonstrated cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents . Other studies highlight that naphthalene derivatives can be designed to exhibit antidepressant-like activity by influencing neurotransmitter systems in the central nervous system . Furthermore, naphthalene structures are being explored in advanced materials science, such as in the development of low-dimensional organic-inorganic hybrid perovskites for optoelectronic applications, where the organic cation plays a critical role in determining the material's properties . 4-(2-Naphthalenyl)cyclohexanone is supplied as a high-purity material to ensure consistent and reliable results in your research and development workflows. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-naphthalen-2-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2

InChI Key

IWMUXSJDSYQUCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Substituted Phenols

One prominent approach to synthesize substituted cyclohexanones, including derivatives like 4-(2-naphthalenyl)cyclohexanone, is catalytic hydrogenation of the corresponding substituted phenols. This method involves the hydrogenation of aromatic rings to cyclohexanone structures in the presence of a catalyst under controlled temperature and pressure conditions.

  • Process Conditions:

    • Temperature range: 20°C to 250°C, preferably 60°C to 230°C.
    • Hydrogen pressure: Typically around 10 bar.
    • Catalysts: Palladium on activated carbon (Pd/C) is commonly used.
    • Solvents: Ethers such as diethylene glycol dimethyl ether are preferred for better solubility and reaction efficiency.
    • Reaction monitoring: The amount of hydrogen consumed is carefully measured to control the extent of hydrogenation, typically 1.5 to 2.5 mol H₂ per mol phenol.
  • Advantages:

    • High selectivity towards cyclohexanone derivatives.
    • Avoids complex extraction steps by using suitable solvents.
    • Catalyst and solvent can be recovered and reused.
  • Example Data:

    • Hydrogenation of hydroquinone under these conditions yielded 4-hydroxy-cyclohexanone with 80% selectivity and 65% isolated yield after distillation.
    • Similarly, 4-methoxyphenol hydrogenation gave 4-methoxycyclohexanone with 80% selectivity and 67% yield.

This method can be adapted to phenols substituted with naphthalenyl groups, enabling the preparation of 4-(2-naphthalenyl)cyclohexanone by hydrogenation of 4-(2-naphthalenyl)phenol, although specific literature examples for this exact compound are limited in the sources.

Friedel-Crafts Alkylation of Naphthalene with Cyclohexane Derivatives

Another synthetic route involves Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexane derivatives bearing leaving groups to introduce the cyclohexanone moiety with naphthalenyl substitution.

  • Method:

    • Naphthalene reacts with 1,4-dibromocyclohexane under Friedel-Crafts conditions.
    • Catalysts such as Lewis acids (e.g., AlCl₃) facilitate electrophilic aromatic substitution.
    • The reaction produces cis- and trans-1,4-di(2-naphthyl)cyclohexane isomers, which can be separated by column chromatography.
  • Structural Confirmation:

    • The isomers are characterized by proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and mass spectrometry (MS).
  • Relevance:

    • Although this example is for 1,4-di(2-naphthalenyl)cyclohexane, the methodology is adaptable for mono-substituted cyclohexanones by modifying the cyclohexane precursor or subsequent oxidation steps to introduce the ketone functionality at the 4-position.

Additional Synthetic Considerations

  • Monoketal Formation:

    • Cyclohexanone derivatives can be protected and modified through monoketal formation, which involves reaction with diols to form cyclic ketals.
    • Such intermediates facilitate selective functionalization and purification steps.
    • Patent literature describes methods for producing substituted cyclohexanone monoketals, which could be relevant for protecting the ketone during multi-step syntheses.
  • Isomerization and Carbon Skeleton Modification:

    • Some synthetic routes involve isomerization or rearrangement reactions to optimize the position of substituents on the cyclohexanone ring.
    • Hydrogenation and catalytic processes can also lead to changes in ring size or saturation state, affecting the final product structure.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Yield (%) Selectivity (%) Notes
Catalytic Hydrogenation of Phenols Substituted phenol, H₂ (1.5-2.5 mol/mol), diethylene glycol dimethyl ether, 60-230°C, 10 bar Pd/C (5%) + borax 65-67 ~80 High selectivity, solvent and catalyst recyclable
Friedel-Crafts Alkylation Naphthalene, 1,4-dibromocyclohexane, Lewis acid catalyst AlCl₃ or similar Not specified Not specified Produces cis/trans isomers separable by chromatography
Monoketal Formation Cyclohexanone derivatives, diols Acid catalyst Not specified Not specified Protects ketone functionality for further synthesis

Research Outcomes and Analysis

  • The catalytic hydrogenation method is well-documented for producing substituted cyclohexanones with high selectivity and reasonable yields. It is industrially favorable due to solvent and catalyst recyclability and relatively mild conditions.
  • Friedel-Crafts alkylation provides a strategic route to introduce naphthalenyl groups onto cyclohexane rings, with the possibility of further oxidation to cyclohexanone derivatives. The separation of isomers and structural characterization is crucial for product purity.
  • Protection strategies like monoketal formation enable more complex synthetic sequences by stabilizing reactive ketone groups during transformations.
  • The combination of these methods allows for flexible synthetic design tailored to the target compound 4-(2-naphthalenyl)cyclohexanone.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthalenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Naphthalenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Naphthalenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, focusing on its interactions with enzymes and receptors .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-(4-Hydroxyphenyl)cyclohexanone: Contains a polar hydroxyphenyl group, leading to higher solubility in polar solvents (e.g., ethanol) compared to the non-polar naphthalenyl analogue. Its melting point (~100°C) reflects strong intermolecular hydrogen bonding .
  • Bis-nitrobenzylidene Cyclohexanones (e.g., 2,6-bis(2-nitrobenzylidene)cyclohexanone): Nitro groups introduce electron-withdrawing effects, reducing electron density on the carbonyl and increasing reactivity toward nucleophilic attack.
  • 4-(Dimethylamino)cyclohexanone Hydrochloride: The dimethylamino group enhances basicity and solubility in acidic aqueous media. Protonation at the amino group stabilizes the compound, making it suitable for pharmaceutical applications requiring controlled release .

Reactivity and Catalytic Behavior

  • Catalytic Hydrogenation: Pd-based catalysts selectively hydrogenate phenol to cyclohexanone under mild conditions (>99% selectivity) .
  • Baeyer-Villiger Oxidation: Cyclohexanone monooxygenase (CHMO) catalyzes the insertion of oxygen into cyclohexanone to form ε-caprolactone. The enzyme’s specificity for deprotonated flavin C4a-peroxide intermediates suggests that electron-donating substituents (e.g., dimethylamino) could enhance substrate binding, while bulky groups (e.g., naphthalenyl) might reduce catalytic efficiency .

Data Tables

Table 1: Physicochemical Properties of Selected Cyclohexanone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature
4-(2-Naphthalenyl)cyclohexanone C₁₆H₁₄O 222.28 Not Reported Likely low in water Bulky aromatic substituent
4-(4-Hydroxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.27 99–102 Ether, ketones Hydrogen-bonding capacity
4-(Dimethylamino)cyclohexanone·HCl C₈H₁₅NO·HCl 193.67 Not Reported Water (acidic conditions) Enhanced basicity
2,6-Bis(2-nitrobenzylidene)cyclohexanone C₂₀H₁₆N₂O₅ 364.35 Not Reported Organic solvents Electron-withdrawing nitro groups

Table 2: Catalytic Performance in Cyclohexanone-Related Reactions

Catalyst System Substrate Conditions Conversion (%) Selectivity (%) Reference
Pd@mpg-C₃N₄ Phenol 65°C, H₂O, 2 h 99 >99 (to cyclohexanone)
CHMO (Flavin C4a-peroxide) Cyclohexanone pH 9.0, NADPH Not Reported ε-Caprolactone
Pd/AlCl₃ Phenol 50°C, 1 MPa H₂ >99.9 >99.9

Research Findings and Implications

  • Synthetic Challenges: The steric bulk of the naphthalenyl group in 4-(2-naphthalenyl)cyclohexanone may complicate catalytic transformations, necessitating tailored catalysts or reaction conditions .
  • Environmental Presence: Analogous compounds like 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone have been detected in environmental matrices, underscoring the need for ecological monitoring of substituted cyclohexanones .
  • Safety Considerations: While safety data for 4-(2-naphthalenyl)cyclohexanone are lacking, related compounds (e.g., 4-heptylcyclohexanone) require stringent handling protocols, including PPE and ventilation, due to flammability and toxicity risks .

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